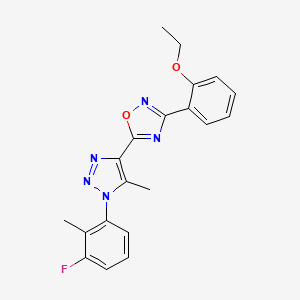
3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel compound known for its distinctive structure, which combines multiple functional groups, such as phenyl rings, a triazole ring, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the formation of the triazole ring followed by the construction of the oxadiazole core. Here is a general outline of the synthetic steps:
Formation of the Triazole Ring
Starting materials: 3-fluoro-2-methylphenyl hydrazine and 1-alkyne derivatives.
Reaction conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a suitable base like triethylamine, under inert atmosphere at room temperature.
Synthesis of the Oxadiazole Core
Starting materials: The triazole derivative obtained from the previous step and 2-ethoxybenzohydrazide.
Reaction conditions: Cyclization reaction in the presence of dehydrating agents like phosphorus oxychloride (POCl₃), at elevated temperatures (90-120°C) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This often includes:
Use of continuous flow reactors for consistent temperature control.
Scaling up the use of catalysts and reagents to handle larger quantities of starting materials.
Implementation of purification techniques such as recrystallization and chromatography for product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: : Conversion into corresponding oxides under strong oxidizing conditions.
Reduction: : Conversion of nitro groups to amines using reducing agents like hydrogenation or metal hydrides.
Substitution: : Nucleophilic or electrophilic substitutions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution conditions: : Halogenation using N-bromosuccinimide (NBS) in presence of light or heat.
Major Products
Oxidation: : Formation of oxides and ketones.
Reduction: : Formation of primary and secondary amines.
Substitution: : Formation of halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has a plethora of research applications:
Chemistry: : Studied as a potential building block in organic synthesis due to its reactive sites.
Biology: : Investigated for its biological activity, such as antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound for developing new drugs targeting various diseases.
Industry: : Used in the synthesis of materials with desirable mechanical and thermal properties.
Mécanisme D'action
The biological activity of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is primarily due to its ability to interact with specific molecular targets, often proteins or nucleic acids. The compound's mechanism of action includes:
Binding to enzyme active sites, inhibiting or modulating their activity.
Intercalating with DNA, affecting replication and transcription processes.
Interacting with cell membrane components, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole stands out due to its unique structural combination, which imparts specific properties not commonly found in similar compounds. Here are some related compounds:
3-(2-Methoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : Lacks the ethoxy group, leading to different solubility and reactivity profiles.
3-(2-Ethoxyphenyl)-5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : The substitution of the fluorine with chlorine can significantly alter biological activity and interaction with molecular targets.
3-(4-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : Positional isomer with potentially different steric and electronic properties affecting overall reactivity and application.
Propriétés
IUPAC Name |
3-(2-ethoxyphenyl)-5-[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-4-27-17-11-6-5-8-14(17)19-22-20(28-24-19)18-13(3)26(25-23-18)16-10-7-9-15(21)12(16)2/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJSAONMTVWHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2770911.png)

![1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2770915.png)
![3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid](/img/structure/B2770917.png)

![1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2770922.png)
![6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2770925.png)


![4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide](/img/structure/B2770928.png)
![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)



